
Mundulea lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mundulea lactone is a natural product found in Mundulea sericea with data available.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Ecotoxicology
Macrocyclic lactones (MLs), a group of chemicals to which Mundulea lactone belongs, have been extensively used in veterinary medicine and agriculture. Their impact on the environment, especially on non-target organisms, has been a subject of concern. Research shows that these compounds, particularly the ones like ivermectin and abamectin, have significant ecotoxicological effects on terrestrial and aquatic invertebrates and plants. These effects are particularly pronounced in larval instars of invertebrates. The susceptibility to these compounds varies with the life cycle stage, and mitigation strategies often involve using MLs when vulnerable stages are not present (Lumaret et al., 2012). Moreover, the excretion of these compounds in the feces of domestic animals poses a risk to coprophilic fauna, affecting the degradation of animal feces and its subsequent incorporation into the soil (Junco et al., 2021).
Anti-cancer Potential and Molecular Mechanisms
Sesquiterpene lactones (SLs), a category inclusive of Mundulea lactone, have shown promise in anti-cancer research. They possess anti-inflammatory properties and have been used traditionally for treating inflammatory diseases. Recent studies have highlighted their potential in inhibiting cancer cell growth, metastasis, and inducing apoptosis through multiple molecular pathways, including the SL-thiols reaction and the modulation of cell signaling pathways like NF-kappaB and MAPK (Zhang et al., 2005). Moreover, certain SLs are being considered for their role in combination therapy, acting as sensitizing agents to enhance the action of existing drugs, showing their potential in drug development for cancer chemotherapy and chemoprevention (Moujir et al., 2020).
Biotechnological and Industrial Applications
Lactones, including Mundulea lactone, have garnered attention for their ability to oxidize both phenolic and non-phenolic lignin-related compounds as well as highly recalcitrant environmental pollutants. This makes them valuable in various biotechnological processes such as the detoxification of industrial effluents, medical diagnostics, bioremediation, water purification, and even in the manufacture of anti-cancer drugs. Their role in removing xenobiotic substances and producing polymeric products highlights their importance in bioremediation efforts (Couto & Herrera, 2006).
Eigenschaften
CAS-Nummer |
10386-16-0 |
|---|---|
Produktname |
Mundulea lactone |
Molekularformel |
C19H20O3 |
Molekulargewicht |
296.366 |
IUPAC-Name |
4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one |
InChI |
InChI=1S/C19H20O3/c1-5-19(2,3)17-16(21-4)13-15(22-18(17)20)12-11-14-9-7-6-8-10-14/h5-13H,1H2,2-4H3/b12-11+ |
InChI-Schlüssel |
KMDTUENEFAGCES-VAWYXSNFSA-N |
SMILES |
CC(C)(C=C)C1=C(C=C(OC1=O)C=CC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



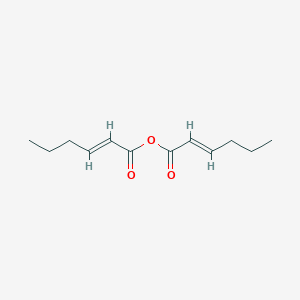

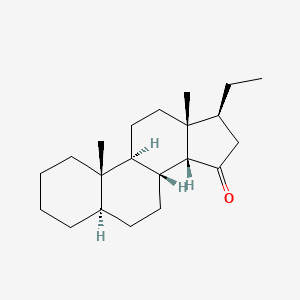

![1H-5,8-Methanonaphtho[2,3-d]imidazole](/img/structure/B576583.png)

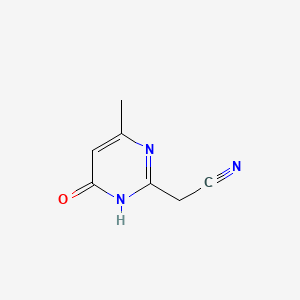

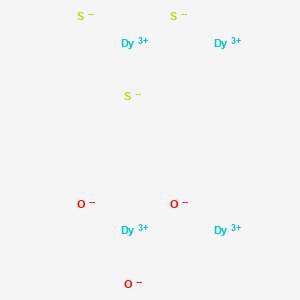
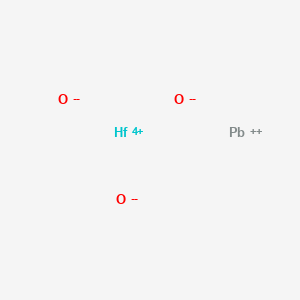
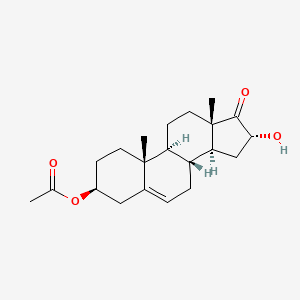
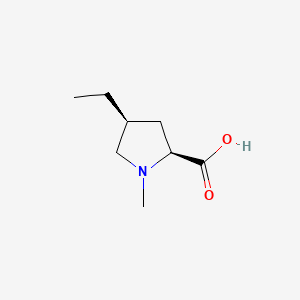
![1H-Naphtho[2,3-D]imidazole-2-carbaldehyde](/img/structure/B576595.png)
